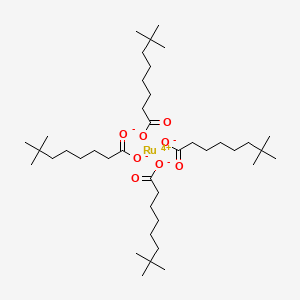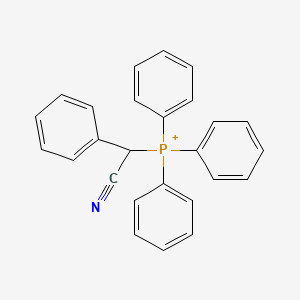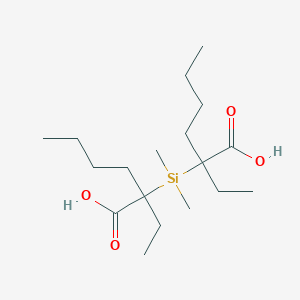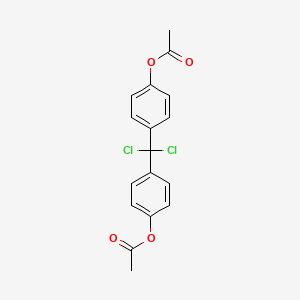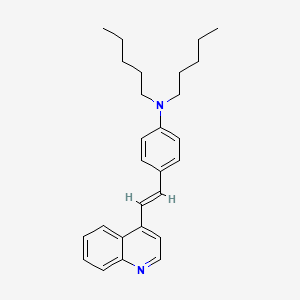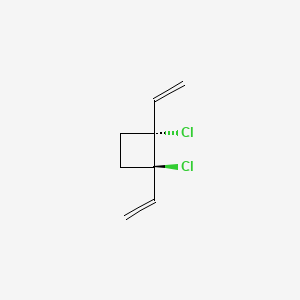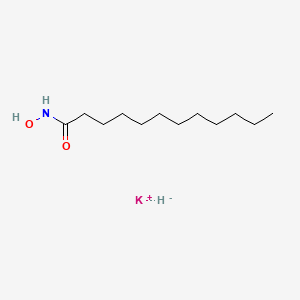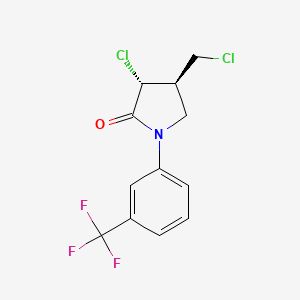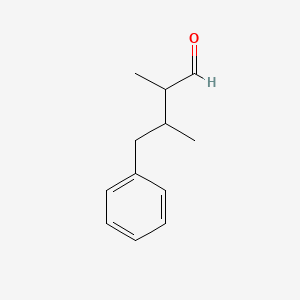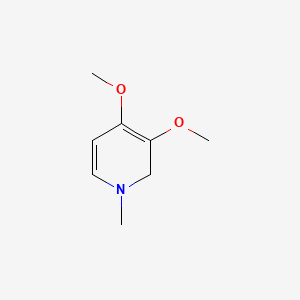
9,10-Dihydroanthracene-1,4,9,10-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydroanthracene-1,4,9,10-tetrol is an organic compound with the molecular formula C14H12O4. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of hydroxyl groups at the 1, 4, 9, and 10 positions on the dihydroanthracene ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroanthracene-1,4,9,10-tetrol typically involves the reduction of anthracene derivatives. One common method is the Bouveault–Blanc reduction, which uses sodium and ethanol as reducing agents . Another approach involves the use of magnesium as a reducing agent .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the principles of laboratory synthesis can be scaled up for industrial purposes, involving similar reduction reactions with appropriate safety and efficiency measures.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form anthracene derivatives.
Reduction: The compound can be reduced further to form various hydrogenated derivatives.
Substitution: Hydroxyl groups in this compound can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, activated carbon, xylene.
Reduction: Sodium, ethanol, magnesium.
Substitution: Alkyl halides, acid chlorides, and bases.
Major Products:
Oxidation: Anthracene derivatives.
Reduction: Hydrogenated anthracene derivatives.
Substitution: Ethers, esters, and other substituted anthracene derivatives.
Scientific Research Applications
9,10-Dihydroanthracene-1,4,9,10-tetrol has several applications in scientific research:
Chemistry: It is used as a hydrogen donor in transfer hydrogenation reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 9,10-Dihydroanthracene-1,4,9,10-tetrol involves its ability to donate hydrogen atoms. This property makes it useful in transfer hydrogenation reactions, where it acts as a hydrogen donor to various substrates. The molecular targets and pathways involved in its action are primarily related to its redox properties .
Comparison with Similar Compounds
9,10-Dihydroanthracene: A similar compound with hydrogen atoms at the 9 and 10 positions instead of hydroxyl groups.
Anthracene: The parent compound without hydrogenation or hydroxylation.
1,4-Dihydroxyanthracene: A compound with hydroxyl groups at the 1 and 4 positions.
Uniqueness: 9,10-Dihydroanthracene-1,4,9,10-tetrol is unique due to the presence of hydroxyl groups at four positions, which significantly alters its chemical reactivity and properties compared to its analogs. This makes it particularly useful in specific chemical reactions and applications where hydrogen donation is required.
Properties
CAS No. |
38399-72-3 |
|---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
9,10-dihydroanthracene-1,4,9,10-tetrol |
InChI |
InChI=1S/C14H12O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,13-18H |
InChI Key |
ZIKKFAGENVKXRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C3=C(C=CC(=C3C(C2=C1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-](/img/structure/B12656532.png)
